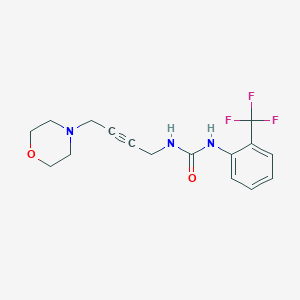

1-(4-Morpholinobut-2-yn-1-yl)-3-(2-(trifluoromethyl)phenyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

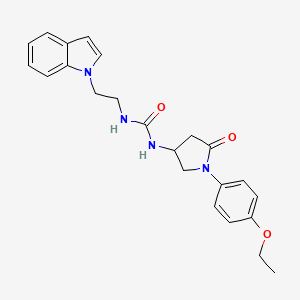

1-(4-Morpholinobut-2-yn-1-yl)-3-(2-(trifluoromethyl)phenyl)urea, also known as LY-294002, is a synthetic small molecule inhibitor that is widely used in scientific research. It was first developed by Eli Lilly and Company in the 1990s as a potential anticancer drug, but its clinical development was halted due to toxicity concerns. Since then, LY-294002 has become a valuable tool for studying the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is involved in a wide range of cellular processes, including cell growth, survival, and metabolism.

Wissenschaftliche Forschungsanwendungen

Stereoselective Synthesis and Kinase Inhibition

One key application of similar compounds involves the stereoselective synthesis of active metabolites for potent kinase inhibitors, such as the PI3 kinase inhibitor PKI-179. These processes emphasize the importance of stereochemistry in the synthesis of biologically active compounds, where specific isomers can significantly impact the efficacy of potential therapeutic agents (Zecheng Chen et al., 2010).

Anion Receptor Chemistry

Further, compounds structurally related to "1-(4-Morpholinobut-2-yn-1-yl)-3-(2-(trifluoromethyl)phenyl)urea" have been employed as anion receptors in aprotic media, showcasing their utility in supramolecular chemistry. These anion receptors demonstrate the ability to form complexes with anions through hydrogen bonding, indicating potential applications in sensor technology and anion recognition (V. Amendola et al., 2006).

Anti-Cancer Activity

Derivatives of urea have been designed as receptor tyrosine kinase inhibitors with potent activity against chronic myeloid leukemia (CML), showcasing the therapeutic potential of such compounds in cancer treatment. This research highlights the structure-activity relationships and the impact of specific modifications on biological activity, indicating the promise of urea derivatives in targeted cancer therapy (Weiwei Li et al., 2019).

Organometallic Chemistry and Material Science

The synthesis and characterization of novel silatranes bearing substituted urea functionality have been explored, contributing to the development of new materials with potential applications in catalysis, material science, and organometallic chemistry (J. K. Puri et al., 2011).

Synthesis of Heterocyclic Compounds

The preparation of spiroheterocycles through reactions involving isatins, urea, and morpholine derivatives has been reported. These synthetic routes have introduced useful groups like pyridyl and morpholinyl into the structures, highlighting the versatility of urea derivatives in organic synthesis and the development of novel heterocyclic compounds (Lijiu Gao et al., 2017).

Eigenschaften

IUPAC Name |

1-(4-morpholin-4-ylbut-2-ynyl)-3-[2-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18F3N3O2/c17-16(18,19)13-5-1-2-6-14(13)21-15(23)20-7-3-4-8-22-9-11-24-12-10-22/h1-2,5-6H,7-12H2,(H2,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXJCOPBJBJAEOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC#CCNC(=O)NC2=CC=CC=C2C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Chlorophenyl)-3-({[(2-thienylcarbonyl)oxy]imino}methyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B2455529.png)

![Methyl 4-[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethoxy]-3-methoxybenzoate](/img/structure/B2455531.png)

![3-chloro-N'-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2455533.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methoxybenzamide](/img/structure/B2455535.png)

![N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride](/img/structure/B2455537.png)

![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2455538.png)